molecular formula C11H8FLiN2O2 B6275749 lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate CAS No. 2763779-92-4

lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B6275749
CAS No.: 2763779-92-4
M. Wt: 226.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a lithium ion, a fluorophenyl group, and a carboxylate group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Lithiation: The final step involves the lithiation of the compound, typically using lithium hydroxide or lithium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, due to its ability to modulate biological pathways.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Lithium 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.

    Lithium 5-(4-methylphenyl)-1-methyl-1H-imidazole-2-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. These properties make it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

2763779-92-4

Molecular Formula

C11H8FLiN2O2

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.